5-(2,3-Dichlorophenyl)pyrimidin-2-ol
Description
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-7(9(8)12)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWYVPCFRMTVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686849 | |
| Record name | 5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-08-7 | |
| Record name | 5-(2,3-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)pyrimidin-2-ol typically involves the condensation of a suitable aldehyde with a pyrimidine derivative. One common method involves the reaction of 2,3-dichlorobenzaldehyde with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl group facilitates regioselective substitution under mild conditions. Key examples include:
-
DABCO selectively targets the C2 position due to steric and electronic effects from adjacent chlorine atoms .
-
Bromination at C5 proceeds via radical intermediates, with DMF stabilizing transition states .
Condensation and Cyclization
Microwave-assisted condensation reactions enable efficient pyridopyrimidine formation:
| Starting Materials | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-arylideneisoxazolones + diaminopyrimidines | DMF/HOAc (2:1), 140°C, microwave irradiation | 5,6-Dihydropyrido[2,3-d]pyrimidinediones | 68-82% |
Key steps:
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Knoevenagel condensation forms arylidene intermediates.
-
Cyclization occurs via nucleophilic attack of the pyrimidine amine on the isoxazolone carbonyl .
Oxidation
Pyrimidine hydroxyl groups undergo oxidation to quinones:
-
Reagents : KMnO₄ (acidic conditions) or H₂O₂ (alkaline conditions) .
-
Products : 2,4-Quinone derivatives with retained dichlorophenyl groups.
Reduction
Selective reduction of pyrimidine rings:
Biological Activity Correlations
Modifications at C5/C6 significantly influence pharmacological properties:
-
Chlorine substituents enhance binding to hydrophobic enzyme pockets .
-
Dihydro derivatives reduce off-target interactions in kinase inhibition .
This compound’s versatility in substitution and cyclization reactions makes it a valuable scaffold for drug discovery. Future research should explore asymmetric catalysis for chiral derivatives and computational modeling to predict regioselectivity in polyhalogenated systems.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds in organic chemistry .
Biology
- Enzyme Inhibition : Research indicates that 5-(2,3-Dichlorophenyl)pyrimidin-2-ol can function as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes, thereby impacting biochemical pathways critical for various biological processes .
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in cellular responses. This property is particularly relevant in drug design for targeting specific receptors .
Medicine
- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. It has been evaluated for its effects on tumor cells, showing promise as a potential therapeutic agent .
- Antiviral and Antimicrobial Activities : The compound has also been investigated for its antiviral and antimicrobial properties. Its structural characteristics contribute to its effectiveness against various pathogens .
Industrial Applications
- Material Development : In industrial settings, this compound is utilized in the creation of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the functionalization of materials to enhance performance .
Chemical Reactions and Mechanisms
This compound can undergo several types of chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate or hydrogen peroxide. |
| Reduction | Reduction can be performed using sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitution reactions can occur, replacing chlorine atoms with other nucleophiles. |
Case Study 1: Anticancer Activity
Research published in a peer-reviewed journal demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer activity through mechanisms involving apoptosis induction in cancer cells. The study highlighted the effectiveness of this compound derivatives against specific cancer cell lines .
Case Study 2: Antimicrobial Properties
A study explored the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated promising activity against both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key pyrimidine derivatives is presented below:
Key Observations:
- Substituent Position : The 2,3-dichloro configuration in the target compound may induce steric and electronic effects distinct from the 3,4-difluoro analog, altering binding affinities or crystal packing .
- Functional Groups: The hydroxyl group in the target compound contrasts with the phenoxy group in ’s derivative.
Crystallographic and Stability Considerations
and highlight the role of substituents in crystal structure determination. For example:
- Pyrimidines with electron-withdrawing groups (e.g., -Cl, -CF₃) often exhibit dense crystal packing due to halogen bonding and van der Waals interactions .
- The hydroxyl group in this compound may promote hydrogen-bonded networks, similar to the 3,4-difluoro analog, which likely requires storage at 2–8°C to prevent decomposition .
Biological Activity
5-(2,3-Dichlorophenyl)pyrimidin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a dichlorophenyl group. Its molecular formula is C10H7Cl2N3O, and it is recognized for its ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| S. aureus | 30 µg/mL |
| K. pneumoniae | 50 µg/mL |
| P. aeruginosa | 29 µg/mL |
These results suggest that the compound holds potential as an antimicrobial agent, comparable to standard antibiotics such as ceftriaxone .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against A549 lung adenocarcinoma cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 40–60 |
| 50 | Moderate to High |
| 75 | Strong |
| 100 | 100 |
The compound exhibited a strong cytotoxic effect at higher concentrations, indicating its potential as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes:
| Compound | IC50 (µmol) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
The IC50 values indicate that it possesses comparable efficacy to established anti-inflammatory drugs .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways and cellular proliferation. The presence of electron-withdrawing groups like chlorine enhances its reactivity and biological efficacy.
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound:
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties using DPPH assays, showing moderate activity compared to other derivatives.
- Cytotoxicity Studies : In vitro experiments on various cancer cell lines revealed that derivatives with similar structures exhibited varying degrees of cytotoxicity, with some achieving over 70% inhibition at lower concentrations .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 5-(2,3-Dichlorophenyl)pyrimidin-2-ol, and how can reaction conditions be optimized?
Answer: A common approach involves coupling pyrimidine precursors with 2,3-dichlorophenyl groups via Suzuki-Miyaura or Ullmann cross-coupling reactions. For example, halogenated pyrimidines (e.g., 2-hydroxypyrimidine derivatives) can react with boronic esters of 2,3-dichlorophenyl under palladium catalysis . Optimization may include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.
- Catalyst tuning : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives improves coupling efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and decomposition risks.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation .
Q. Q2. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., dichlorophenyl substitution at position 5) and hydroxyl group presence at position 2. Aromatic protons typically appear as multiplets in δ 7.2–8.0 ppm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs in pyrimidine rings), critical for understanding solid-state stability .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₇Cl₂N₂O: 256.99) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
Answer:
Q. Q4. What methodologies resolve contradictions in solubility and stability data for this compound across experimental setups?
Answer:
- Solubility profiling : Conduct parallel experiments in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy to quantify solubility limits. Note discrepancies due to solvent polarity .
- Stability studies :
- Data normalization : Control variables like humidity and light exposure to isolate degradation pathways .
Q. Q5. How can computational modeling predict the reactivity of this compound in catalytic systems?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., hydroxyl group as a hydrogen-bond donor) .
- Catalytic cycle simulation : Model Pd-catalyzed cross-coupling steps using transition state theory to predict kinetic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
